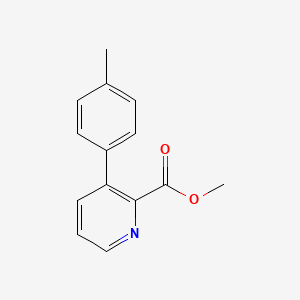

Methyl 3-(p-tolyl)picolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(p-tolyl)picolinate is a pyridine-derived ester featuring a p-tolyl (para-methylphenyl) substituent at the 3-position of the picolinate scaffold. These compounds are typically utilized as intermediates in pharmaceutical and agrochemical synthesis due to their tunable electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)picolinate typically involves the esterification of 3-(p-tolyl)picolinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{3-(p-tolyl)picolinic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed:

Oxidation: 3-(p-tolyl)picolinic acid.

Reduction: 3-(p-tolyl)picolinyl alcohol.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

Methyl 3-(p-tolyl)picolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

Industry: Used in the production of agrochemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of Methyl 3-(p-tolyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, influencing various biochemical pathways. The p-tolyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and applications of methyl 3-(p-tolyl)picolinate relative to its structural analogues.

Table 1: Key Structural and Functional Comparisons

Spectral and Physical Property Trends

- Melting Points : Methyl 4-phenyl-6-(p-tolyl)picolinate (mp: 96–98°C) has a higher melting point than Methyl 3-formylpicolinate (liquid at room temperature), reflecting differences in crystallinity influenced by aromatic stacking and substituent polarity .

- Spectral Signatures :

- The formyl group in Methyl 3-formylpicolinate shows distinct IR peaks at ~1715 cm⁻¹ (C=O stretch), while the p-tolyl analogue in Methyl 4-phenyl-6-(p-tolyl)picolinate exhibits aromatic C-H stretching at ~2951 cm⁻¹ .

Biological Activity

Methyl 3-(p-tolyl)picolinate is an organic compound belonging to the family of picolinate esters, characterized by a methyl ester functional group attached to a picolinic acid derivative with a p-tolyl substituent. This compound has garnered attention in pharmacological and biochemical research due to its diverse biological activities, particularly its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N1O2, with a molecular weight of approximately 215.25 g/mol. The presence of the p-tolyl group enhances its lipophilicity, which facilitates its interaction with lipid membranes and proteins, potentially influencing its biological activity.

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action:

- Enzyme Interaction : The compound's structure allows it to interact with various enzymes, potentially modulating their activity. The picolinic acid moiety can chelate metal ions, which may be crucial for the function of metalloenzymes.

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in metabolic pathways, influencing cellular signaling processes.

- Antimicrobial Activity : Research indicates that compounds similar to this compound demonstrate significant antibacterial and antifungal activities. These activities are often assessed using standard bioassays against various bacterial and fungal strains.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, in vitro assays have demonstrated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria:

| Microbial Strain | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Candida albicans | Moderate inhibition |

| Bacillus subtilis | Significant inhibition |

The agar-well diffusion method was commonly used in these studies, revealing that this compound exhibits notable antimicrobial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity Studies

In addition to antimicrobial assays, cytotoxicity has been assessed using the Brine Shrimp bioassay method. This approach evaluates the lethality of compounds on brine shrimp larvae, providing insights into potential toxic effects:

| Compound | Lethality (LC50) |

|---|---|

| This compound | Moderate toxicity |

| Control (untreated) | - |

Results indicated that this compound exhibits moderate cytotoxicity, suggesting further investigation into its safety profile and therapeutic potential .

Case Study 1: Molecular Docking Analysis

A study conducted on the molecular docking of this compound revealed its binding affinity to various enzymes involved in metabolic pathways. The docking simulations indicated favorable interactions with target proteins, which could enhance our understanding of its potential therapeutic applications .

Case Study 2: Transition Metal Complexes

Research has also explored the formation of transition metal complexes with this compound. These complexes demonstrated enhanced biological activity compared to the free ligand due to improved stability and bioavailability. Such findings suggest that metal coordination could be a viable strategy for enhancing the therapeutic efficacy of picolinate derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(p-tolyl)picolinate, and how do reaction conditions impact yield and purity?

- Methodological Answer : Common synthetic approaches include coupling reactions (e.g., Suzuki-Miyaura) between p-tolylboronic acid and methyl picolinate derivatives. Solvent choice (e.g., THF, DMF), catalysts (e.g., Pd(PPh₃)₄), and temperature (80–120°C) critically influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield optimization requires monitoring reaction progress using TLC and adjusting stoichiometric ratios .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for pyridine and p-tolyl groups) and ester methyl groups (δ 3.9–4.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and quaternary carbons.

- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) matches calculated molecular weight (e.g., 257.3 g/mol).

Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Q. What protocols ensure accurate measurement of physical properties (e.g., melting point, solubility) for this compound?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination. Solubility profiling involves gravimetric analysis in solvents (e.g., ethanol, DCM) at controlled temperatures. Conflicting literature values arise from impurities; validate purity via HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) before measurement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis using Gaussian or ORCA software. Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Compare with experimental results (e.g., reaction kinetics) to validate computational models. Address discrepancies by adjusting basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound derivatives?

- Methodological Answer : Modify directing groups (e.g., pyridine nitrogen) to control coupling positions. Screen ligands (e.g., biphenylphosphines) to enhance Pd-catalyst selectivity. Use steric hindrance (e.g., ortho-substituted aryl groups) to favor specific regioisomers. Monitor reaction intermediates via LC-MS to refine conditions .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Use high-purity reagents and validate instruments (e.g., NMR calibration with TMS). For spectral conflicts, compare data across multiple sources (e.g., PubChem, Reaxys) and perform 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture; use desiccants in storage vials. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 3-(4-methylphenyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17-2/h3-9H,1-2H3 |

InChI Key |

MVYZZDHMGNQOLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.